molecular formula C10H16ClN5O2 B8015121 [9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride

[9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride

Cat. No.: B8015121
M. Wt: 273.72 g/mol
InChI Key: GVHOBPSIGLPJSE-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number [9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride is a chemical entity with specific properties and applications. This compound is often used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are usually documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous processing techniques. The methods are optimized for high yield and purity, often involving purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

[9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

[9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of [9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Properties

IUPAC Name

[9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-2-yl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHOBPSIGLPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)[NH3+])N(C=N2)CCC(CO)CO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)[NH3+])N(C=N2)CCC(CO)CO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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